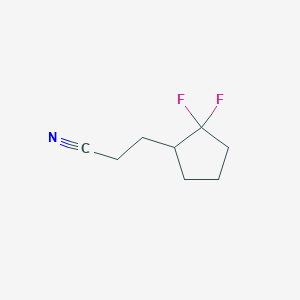

3-(2,2-Difluorocyclopentyl)propanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11F2N |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-(2,2-difluorocyclopentyl)propanenitrile |

InChI |

InChI=1S/C8H11F2N/c9-8(10)5-1-3-7(8)4-2-6-11/h7H,1-5H2 |

InChI Key |

OCPPGQDTQTYJHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)(F)F)CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,2 Difluorocyclopentyl Propanenitrile

2 Relevant Propanenitrile Precursors and Their Preparation

The precursors for the propanenitrile portion of the molecule are simple, widely available chemicals.

Acetonitrile (B52724): For the alkylation strategy, acetonitrile is the key C2 building block. It is an inexpensive and common solvent and reagent, produced in large quantities as a byproduct of the SOHIO process for acrylonitrile manufacture. oup.com Its α-protons are acidic enough to be removed by strong bases like alkali metal hydrides or organolithium reagents to form the required nucleophile. sci-hub.se

Acrylonitrile: For the Michael addition pathway, acrylonitrile is the required precursor. It is a major industrial monomer used in the production of polymers. Its high reactivity as a Michael acceptor makes it suitable for conjugate addition reactions with a range of nucleophiles. researchgate.netresearchgate.net

Propanenitrile (Propionitrile): While not a direct precursor in the main C-C bond-forming strategies, it is worth noting that propanenitrile itself can be prepared through various industrial and laboratory methods. These include the hydrogenation of acrylonitrile, the ammoxidation of propanol, or the dehydration of propionamide. wikipedia.org These methods highlight alternative, though likely more circuitous, routes to related structures.

Table 2: Key Precursors and Their Synthetic Utility

| Precursor | Formula | Role in Synthesis | Preparation / Availability |

| (2,2-Difluorocyclopentyl)methanol | C₆H₁₀F₂O | Source of the electrophilic (2,2-difluorocyclopentyl)methyl synthon. | Commercially available. cymitquimica.com Can be synthesized from 2,2-difluorocyclopentanone. |

| 2,2-Difluorocyclopentanone | C₅H₆F₂O | Key intermediate for the difluorocyclopentyl moiety. | Synthesized via rearrangement of difluorocyclopropanated silyl dienol ethers researchgate.net or fluorination of cyclopentane-1,3-dione derivatives. beilstein-journals.orgnih.gov |

| Acetonitrile | CH₃CN | Source of the nucleophilic "⁻CH₂CN" synthon. | Widely available industrial chemical. oup.com |

| Acrylonitrile | CH₂=CHCN | Michael acceptor for conjugate addition strategies. | Widely available industrial chemical. researchgate.netresearchgate.net |

| Sodium Cyanide | NaCN | Nucleophile for FGI route from an alcohol/halide. | Widely available industrial chemical. |

Established Nitrile Synthesis Routes Applicable to 3-(2,2-Difluorocyclopentyl)propanenitrile

The formation of the nitrile group (–C≡N) is a cornerstone of organic synthesis, providing a versatile intermediate for further transformations into amines, carboxylic acids, and other functional groups. perlego.com Several classical and modern methods are suitable for installing the propanenitrile sidechain onto a 2,2-difluorocyclopentyl scaffold.

Conversion from Halides via Nucleophilic Substitution (SN2) with Cyanide Salts

One of the most fundamental methods for nitrile synthesis is the nucleophilic substitution of an alkyl halide with a metal cyanide salt, known as the Kolbe nitrile synthesis. wikipedia.orgwikipedia.org This reaction proceeds via an SN2 mechanism, where the cyanide ion (CN⁻), typically from sodium cyanide (NaCN) or potassium cyanide (KCN), displaces a halide (e.g., Br⁻, I⁻, Cl⁻) from a primary or secondary carbon atom. wikipedia.orglibretexts.org

For the synthesis of this compound, this method would involve the reaction of a 3-(2,2-difluorocyclopentyl)propyl halide with an alkali metal cyanide. wikipedia.org The reaction is typically performed by heating the alkyl halide under reflux with a solution of NaCN or KCN in a polar solvent like ethanol or dimethyl sulfoxide (DMSO). wikipedia.orgchemguide.co.uk The use of DMSO is particularly advantageous as it can accelerate the reaction for more sterically hindered halides. wikipedia.org

Hypothetical Reaction Scheme:

Precursor: 1-bromo-3-(2,2-difluorocyclopentyl)propane

Reagent: Sodium cyanide (NaCN)

Solvent: Dimethyl sulfoxide (DMSO)

Product: this compound

A side reaction can be the formation of isonitriles, although this is generally minimized when using alkali metal cyanides in polar solvents. wikipedia.org This method is highly effective for primary halides, such as the proposed precursor, making it a viable and direct route to the target molecule. libretexts.org

Dehydration of Primary Amides

The dehydration of primary amides (R-CONH₂) is a general and widely used method to prepare nitriles (R-CN). pressbooks.pub This transformation can be accomplished using a variety of dehydrating agents. nih.govresearchgate.net The synthesis is generally robust and applicable to a wide range of substrates. nih.gov

To apply this to the target compound, the precursor 3-(2,2-difluorocyclopentyl)propanamide would be required. This amide could be heated with a strong dehydrating agent, and the resulting nitrile product could be isolated via distillation. chemguide.co.uk

Common Dehydrating Agents for Amide to Nitrile Conversion:

| Reagent | Typical Conditions |

|---|---|

| Phosphorus(V) oxide (P₄O₁₀) | Solid mixture heated, product distilled. chemguide.co.uk |

| Thionyl chloride (SOCl₂) | Often used for converting amides to nitriles. pressbooks.pub |

| Phosphorus oxychloride (POCl₃) | A common and effective dehydrating agent. chemistrysteps.com |

| Oxalyl chloride/(DMSO) | A mild method that proceeds at room temperature. acs.org |

Reaction of Aldehydes or Ketones to Form Cyanohydrins, Followed by Further Transformation

Aldehydes and ketones react with hydrogen cyanide (HCN) to form cyanohydrins (also known as hydroxynitriles). chemguide.co.uklibretexts.org This reaction involves the nucleophilic addition of the cyanide ion to the carbonyl carbon. libretexts.org While this method typically introduces a hydroxyl group alongside the nitrile, subsequent chemical transformations can yield the desired nitrile.

For a molecule like this compound, a multi-step sequence would be necessary. A potential starting material could be (2,2-difluorocyclopentyl)acetaldehyde.

Cyanohydrin Formation: The aldehyde reacts with HCN (often generated in situ from NaCN or KCN and a weak acid) to form 3-(2,2-difluorocyclopentyl)-2-hydroxypropanenitrile. chemguide.co.uklibretexts.org

Further Transformation: The hydroxyl group of the cyanohydrin would then need to be removed. This can be a challenging step but could potentially be achieved through a two-step process:

Conversion of the hydroxyl group to a good leaving group (e.g., a tosylate).

Reductive removal of the tosylate group to yield the final product.

This pathway is more complex than direct substitution or dehydration but offers a route starting from an aldehyde precursor. The resulting cyanohydrin itself is a versatile intermediate. nih.gov The nitrile group can be subsequently hydrolyzed to a carboxylic acid or reduced to a primary amine. youtube.com

Oxidative Methods Involving Primary Amines

The direct oxidation of primary amines (R-CH₂NH₂) to nitriles offers another synthetic route. wikipedia.org This transformation can be achieved using various oxidizing agents and catalytic systems, often under mild conditions. organic-chemistry.orgresearchgate.net

In the context of synthesizing this compound, the corresponding primary amine, 3-(2,2-difluorocyclopentyl)propan-1-amine, would serve as the starting material. This amine could be subjected to oxidation to yield the target nitrile. semanticscholar.org

Examples of Oxidative Systems for Amine to Nitrile Conversion:

| Reagent/System | Description |

|---|---|

| Trichloroisocyanuric acid (TCCA) / TEMPO | An efficient and selective method for various amines. organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Converts primary amines to nitriles in aqueous ammonia (B1221849). organic-chemistry.org |

| Metal Catalysts (e.g., Copper, Ruthenium) | Transition-metal catalysts can facilitate the oxidative dehydrogenation of amines using molecular oxygen or other oxidants. researchgate.netsemanticscholar.org |

This approach provides a direct conversion and avoids the use of toxic cyanide reagents, although the synthesis of the prerequisite primary amine is an additional consideration.

Potential Application of Multistep Synthetic Sequences (e.g., from Aldehydes or Carboxylic Acids)

Complex molecules often require multistep synthetic pathways. The synthesis of this compound can be envisioned starting from simpler, more readily available precursors such as 2,2-difluorocyclopentyl-containing carboxylic acids or aldehydes. researchgate.net These methods often involve building the three-carbon nitrile chain onto the difluorinated ring structure.

A possible sequence starting from a carboxylic acid:

Reduction: A precursor like (2,2-difluorocyclopentyl)acetic acid can be reduced to the corresponding alcohol, 2-(2,2-difluorocyclopentyl)ethanol, using a reducing agent like LiAlH₄.

Halogenation: The resulting alcohol is then converted to an alkyl halide (e.g., 1-bromo-2-(2,2-difluorocyclopentyl)ethane) using a reagent such as PBr₃.

Cyanation: The alkyl halide can then undergo nucleophilic substitution with NaCN, as described in section 2.3.1, to extend the carbon chain and introduce the nitrile group. This would yield the target this compound. youtube.com

This multi-step approach offers flexibility in constructing the carbon skeleton and is a common strategy in organic synthesis. researchgate.netyoutube.com

Fluorination Strategies for Cyclopentane (B165970) Systems

The introduction of fluorine, particularly a gem-difluoro group (CF₂), into a molecule can significantly alter its biological and chemical properties. researchgate.netresearchgate.net For the synthesis of this compound, a key step is the creation of the 2,2-difluorocyclopentyl core.

A prevalent strategy for installing a gem-difluoro unit is the fluorination of a ketone. In this case, a precursor such as 2-(3-oxocyclopentyl)propanenitrile or a related derivative would be required. The carbonyl group of the cyclopentanone ring can be converted to a difluoromethylene group using specialized fluorinating agents.

Common Reagents for Ketone to Gem-Difluoride Conversion:

| Reagent | Name | Notes |

|---|---|---|

| DAST | Diethylaminosulfur trifluoride | A widely used reagent for deoxofluorination. |

| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | A more thermally stable alternative to DAST. |

The reaction typically involves treating the ketone precursor with the fluorinating agent, often in an inert solvent. The mechanism involves the replacement of the carbonyl oxygen with two fluorine atoms. This transformation is a powerful tool for creating fluorinated carbocyclic systems. nih.gov The development of biocatalytic strategies is also an emerging area for the stereoselective synthesis of fluorinated cyclic compounds. researchgate.netnih.gov

Introduction of Geminal Difluoride Moieties

The introduction of a geminal difluoride (CF2) group is a cornerstone of modern organofluorine chemistry. For the synthesis of this compound, the most direct method is the deoxofluorination of the ketone in 3-(2-oxocyclopentyl)propanenitrile. This transformation replaces the carbonyl oxygen with two fluorine atoms.

Several reagents have been developed for this purpose, with varying reactivity and substrate scope. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are widely used for converting ketones to gem-difluorides. organic-chemistry.org The reaction typically proceeds by nucleophilic attack of the carbonyl oxygen on the sulfur atom of the reagent, followed by a series of steps culminating in the replacement of the oxygen with two fluorine atoms.

Another effective method involves the treatment of 1,3-dithiolanes, which are readily prepared from ketones, with halogen fluorides. acs.org This provides an alternative route to the desired gem-difluoro functionality. Electrophilic fluorinating agents, such as Selectfluor®, can also be used to synthesize α,α-difluoroketone derivatives, particularly from 1,3-dicarbonyl precursors. beilstein-journals.orgnih.gov

| Fluorinating Agent | Abbreviation / Common Name | Typical Substrate | Notes |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Ketones, Aldehydes | Widely used but can be thermally unstable. |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Ketones, Aldehydes | More thermally stable alternative to DAST. organic-chemistry.org |

| Sulfur Tetrafluoride | SF₄ | Ketones, Carboxylic Acids | Highly reactive and toxic gas; requires specialized equipment. |

| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | 1,3-Diketones, Ketoesters | Electrophilic fluorinating agent, often used for α-fluorination. nih.gov |

Cyclopropanation and Related Ring-Forming Reactions Relevant to Fluorinated Cycles

While the target molecule contains a five-membered ring, the principles of forming fluorinated cycles through cyclopropanation are relevant for understanding the construction of strained fluorinated systems. The addition of difluorocarbene (:CF2) to alkenes is a primary method for synthesizing gem-difluorocyclopropanes. d-nb.infobeilstein-journals.org Difluorocarbene can be generated from various precursors, such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or sodium chlorodifluoroacetate. d-nb.info

Although not a direct route to a cyclopentane ring, certain rearrangement reactions involving fluorinated cyclopropanes can lead to larger ring systems. For instance, a metal-free approach to α,α-difluorocyclopentanone derivatives has been developed via a regioselective difluorocyclopropanation of silyl dienol ethers, followed by a vinylcyclopropane rearrangement (VCP). researchgate.net This demonstrates how principles from three-membered ring synthesis can be strategically applied to construct five-membered fluorinated rings, providing an alternative synthetic pathway to the key ketone intermediate.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing the reaction conditions for the synthesis, particularly the deoxofluorination step, is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst and its loading, reaction kinetics, solvent, and temperature.

Catalyst Selection and Reaction Kinetics

Deoxofluorination reactions using DAST or Deoxo-Fluor® are typically stoichiometric rather than catalytic. The reaction rate is dependent on the concentration of the substrate and the fluorinating agent. The kinetics can be influenced by the substrate's electronic and steric properties; electron-rich carbonyls tend to react faster.

In related electrophilic fluorination processes, such as the difluorination of 1,3-dicarbonyl compounds, the reaction kinetics can be more complex. Studies have shown that the rate-determining step for the second fluorination is often the enolization of the intermediate 2-fluoro-1,3-diketone. nih.gov This enolization can be accelerated by the addition of a base, which acts as a catalyst for this specific step. While not directly applicable to the deoxofluorination of a simple ketone, this illustrates the importance of understanding the reaction mechanism to identify potential catalytic cycles or rate-limiting steps that can be targeted for optimization.

Solvent Effects and Temperature Control

The choice of solvent is critical in fluorination chemistry. For nucleophilic fluorination reactions, polar aprotic solvents such as acetonitrile (CH3CN), dimethylformamide (DMF), or dichloromethane (DCM) are generally preferred. researchgate.net Protic solvents (e.g., alcohols, water) can solvate the fluoride nucleophile through strong hydrogen bonds, reducing its reactivity and leading to lower yields. khanacademy.orgyoutube.com The enhanced solvation of smaller anions in protic solvents requires more energy to strip off the solvent molecules, thereby reducing their nucleophilicity. khanacademy.org

Temperature control is also paramount. Deoxofluorinating agents like DAST can decompose at elevated temperatures, posing safety risks and reducing efficiency. Reactions are often conducted at low temperatures (e.g., -78 °C) and allowed to warm slowly to room temperature to ensure controlled reaction progress and minimize side reactions. The optimal temperature profile depends on the reactivity of the specific ketone substrate.

| Parameter | Condition | Rationale / Effect on Reaction |

|---|---|---|

| Solvent | Polar Aprotic (e.g., DCM, CH₃CN) | Favors nucleophilic fluorination by poorly solvating the fluoride ion, enhancing its reactivity. researchgate.netyoutube.com |

| Protic (e.g., t-BuOH) | Generally avoided; strongly solvates and deactivates the fluoride nucleophile via hydrogen bonding. khanacademy.org | |

| Temperature | Low (e.g., -78 °C to 0 °C) | Controls reaction rate, minimizes decomposition of thermally sensitive reagents like DAST, and improves selectivity. |

| Ambient to Elevated | May be required for less reactive substrates but increases the risk of side reactions and reagent decomposition. | |

| Atmosphere | Inert (e.g., N₂, Ar) | Prevents reaction with atmospheric moisture, which can decompose fluorinating agents and lead to byproducts. |

Isolation and Purification Techniques

After the reaction is complete, a careful workup and purification procedure is necessary to isolate the this compound in high purity. A typical workup involves quenching the reaction mixture, often by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts. The aqueous layer is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

The crude product is commonly purified using one or more of the following techniques:

Column Chromatography: Flash chromatography on silica gel is a standard method for separating the desired product from unreacted starting material and nonpolar byproducts. A gradient of solvents, such as hexane and ethyl acetate, is typically used for elution.

Distillation: For thermally stable and volatile compounds, fractional distillation under reduced pressure can be an effective method for purification, particularly on a larger scale. The distinct boiling points of nitriles can be exploited in this process. google.com

Crystallization: If the final compound is a solid, recrystallization from a suitable solvent system can provide a high degree of purity. This technique is a key technology for the purification of high-purity electronic and pharmaceutical chemicals, including fluorine-containing compounds. cip.com.cn

Chemical Reactivity and Transformations of 3 2,2 Difluorocyclopentyl Propanenitrile

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a wide range of transformations. Its reactivity stems from the polarized carbon-nitrogen triple bond, where the carbon atom is electrophilic and the nitrogen atom is nucleophilic.

Nitriles can be hydrolyzed to either amides or carboxylic acids, depending on the reaction conditions. chemguide.co.uk This transformation is a cornerstone of nitrile chemistry.

Under acidic conditions , the nitrile is heated with a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

In the case of 3-(2,2-difluorocyclopentyl)propanenitrile, acidic hydrolysis would yield 3-(2,2-difluorocyclopentyl)propanoic acid and ammonia (B1221849).

Under basic conditions , the nitrile is treated with a strong base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which, as in the acidic pathway, tautomerizes to an amide. Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt and ammonia. chemguide.co.uk Acidification of the reaction mixture is then required to obtain the free carboxylic acid.

Table 1: Illustrative Conditions for Hydrolysis of a Generic Nitrile

| Conditions | Reagents | Intermediate Product | Final Product |

| Acidic | H₂SO₄ (aq), Δ | 3-(2,2-Difluorocyclopentyl)propanamide | 3-(2,2-Difluorocyclopentyl)propanoic Acid |

| Basic | 1. NaOH (aq), Δ 2. H₃O⁺ | 3-(2,2-Difluorocyclopentyl)propanamide | 3-(2,2-Difluorocyclopentyl)propanoic Acid |

This table presents generalized reaction conditions and may not represent optimized conditions for this compound.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. libretexts.org

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by protonation during workup. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst (e.g., Raney nickel, platinum oxide), is another common method for this transformation. This would convert this compound into 3-(2,2-difluorocyclopentyl)propan-1-amine.

Reduction to Aldehydes: The reduction of a nitrile can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. libretexts.org DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine intermediate that is stable at low temperatures. Subsequent hydrolysis of the imine during aqueous workup yields the aldehyde. This process would transform this compound into 3-(2,2-difluorocyclopentyl)propanal.

Table 2: Common Reducing Agents for Nitriles and Their Products

| Reducing Agent | Product | Reaction Class |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Full Reduction |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Partial Reduction |

| Hydrogen (H₂) with Metal Catalyst | Primary Amine | Catalytic Hydrogenation |

This table provides a general overview of nitrile reduction.

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

A prominent example is the reaction with Grignard reagents (organomagnesium halides). The organometallic reagent adds to the nitrile carbon, forming an imine intermediate after an initial addition product. This imine can then be hydrolyzed to a ketone. libretexts.org For instance, the reaction of this compound with methylmagnesium bromide, followed by acidic workup, would yield 4-(2,2-difluorocyclopentyl)butan-2-one.

Other organometallic reagents, such as organolithium compounds, can also add to nitriles to form ketones after hydrolysis.

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are weakly acidic due to the electron-withdrawing nature of the cyano group. msu.edu This allows for the deprotonation of the α-carbon by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form a carbanion. msu.edu

This carbanion, being a potent nucleophile, can then participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds at the α-position.

Aldol-type reactions: Addition to carbonyl compounds.

This reactivity provides a pathway to introduce substituents at the carbon atom adjacent to the nitrile group, further functionalizing the molecule.

The lone pair of electrons on the nitrogen atom of the nitrile group allows it to act as a ligand and form complexes with various metal ions and Lewis acids. This coordination can activate the nitrile group towards nucleophilic attack by increasing the electrophilicity of the carbon atom. This principle is utilized in some catalytic reactions involving nitriles.

Reactivity of the Difluorocyclopentyl Moiety

The difluorocyclopentyl group is generally considered to be chemically robust and less reactive than the nitrile functionality under many conditions. The carbon-fluorine bond is very strong, making the fluorine atoms poor leaving groups in nucleophilic substitution reactions.

However, the two fluorine atoms on the same carbon atom (a gem-difluoro group) have a significant electron-withdrawing inductive effect. This effect can influence the reactivity of the nearby nitrile group. By withdrawing electron density from the rest of the molecule, the difluoro group can increase the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack.

The cyclopentyl ring itself is a saturated hydrocarbon and is generally unreactive towards many reagents unless harsh conditions, such as those for free-radical halogenation, are employed. Ring-opening reactions are not typically observed under standard organic synthesis conditions.

Stability of the Geminal Difluoride Group Under Various Reaction Conditions

The geminal difluoride group (CF2) is characterized by the presence of two fluorine atoms attached to the same carbon atom. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting considerable stability to this functional group.

The stability of the CF2 group in gem-difluorinated cycloalkanes is a key feature, making them valuable motifs in medicinal chemistry and materials science. nih.gov This stability is primarily due to the high bond dissociation energy of the C-F bond. As a result, the gem-difluoride group in this compound is expected to be inert under a wide range of common reaction conditions, including those involving many oxidizing and reducing agents, as well as mild acidic and basic media.

However, the stability is not absolute. The cleavage of a C-F bond can occur under specific, often harsh, conditions. For instance, reactions involving strong Lewis acids can activate the C-F bond, facilitating nucleophilic substitution. Similarly, certain transition metal complexes are known to catalyze transformations that involve C-F bond cleavage. In the context of gem-difluorocycloalkanes, such cleavages can be a key step in ring-opening reactions. rsc.org

Table 1: Predicted Stability of the Geminal Difluoride Group

| Reaction Condition | Expected Stability | Rationale |

| Standard Hydrogenation (e.g., H2/Pd) | High | C-F bonds are not susceptible to standard catalytic hydrogenation. |

| Mild Acid/Base Hydrolysis | High | The C-F bond is resistant to hydrolysis under non-extreme pH conditions. |

| Common Oxidizing Agents (e.g., KMnO4, CrO3) | High | The CF2 group is fully oxidized and generally unreactive towards these reagents. |

| Strong Lewis Acids (e.g., AlCl3, TiCl4) | Moderate to Low | Lewis acid coordination can weaken the C-F bond, making it susceptible to cleavage. |

| Reductive Metals (e.g., Na, Li) | Moderate | Under certain conditions (e.g., Birch reduction), reductive defluorination is possible. |

| Transition Metal Catalysis | Variable | Dependent on the specific metal and ligand system; some can activate C-F bonds. rsc.org |

Potential for Ring-Opening or Rearrangement Reactions

The cyclopentane (B165970) ring in this compound is significantly less strained than a cyclopropane (B1198618) ring. However, the electronic properties conferred by the gem-difluoro group can still predispose the molecule to certain types of ring-opening or rearrangement reactions, particularly upon the formation of a reactive intermediate.

Ring-Opening Reactions: While less common than with their highly strained cyclopropane counterparts, ring-opening of gem-difluorocyclopentanes can be induced. rsc.orgbeilstein-journals.org These reactions are often catalyzed by transition metals or promoted by strong Lewis acids. For example, the reaction of a gem-difluorocycloalkane with a Lewis acid can generate a carbocationic intermediate. The strong electron-withdrawing nature of the fluorine atoms can destabilize a positive charge on an adjacent carbon, potentially leading to a rearrangement that involves cleavage of a C-C bond in the ring to relieve this electronic strain. This can result in the formation of linear, monofluoroalkene products. rsc.org For instance, Friedel-Crafts reactions involving 2,2-difluorocyclopropanecarbonyl chloride have been shown to proceed via ring-opening to yield aryl 3-chloro-3,3-difluoropropyl ketones. nih.gov A similar pathway could be envisioned for the cyclopentyl system under appropriate conditions.

Rearrangement Reactions: Various skeletal rearrangements could potentially be induced by transforming the nitrile group into other functionalities. For example, conversion of the nitrile to a primary amine followed by treatment with nitrous acid would generate a diazonium ion. This intermediate could then undergo a Tiffeneau-Demjanov-type ring expansion, potentially leading to a 3,3-difluorocyclohexanone derivative. Other classical rearrangements such as the Beckmann, Favorskii, or Wolff rearrangements might also be accessible through appropriate functional group manipulations of the side chain, leading to ring contraction or expansion. libretexts.orgorganicreactions.org

Influence of Fluorine on Adjacent Carbon Acidity and Stereochemistry

The two fluorine atoms in the gem-difluoride group exert a powerful electron-withdrawing inductive effect (-I effect). This effect has a profound impact on the properties of the adjacent atoms.

Acidity: The inductive effect of the CF2 group significantly increases the acidity of the hydrogen atoms on the adjacent carbons (C3 and C5) of the cyclopentane ring. nih.gov This makes these protons more susceptible to abstraction by a base. The resulting carbanion is stabilized by the electron-withdrawing fluorine atoms. This enhanced acidity can be exploited in synthesis, for example, in deprotonation-alkylation sequences to introduce further substituents onto the cyclopentane ring.

Stereochemistry: The presence of the bulky and electronically distinct CF2 group can have a significant influence on the stereochemical outcome of reactions, both on the ring and on the side chain. For reactions occurring on the cyclopentane ring, the gem-difluoro group can act as a steric directing group, blocking one face of the ring and forcing incoming reagents to approach from the opposite face. Furthermore, the C-F bonds themselves can engage in stereoelectronic interactions, such as aligning their σ* orbitals with adjacent bonding orbitals, which can influence the conformation of the ring and the transition states of reactions. researchgate.net

Reactivity of the Propanenitrile Chain

The propanenitrile chain offers a variety of potential reaction sites, with its reactivity being modulated by the adjacent difluorocyclopentyl ring.

Potential for Radical Reactions on the Alkane Chain

The alkane portion of the propanenitrile chain is susceptible to free radical reactions, typically initiated by heat or light in the presence of a radical initiator. lumenlearning.comlibretexts.org Radical chain reactions proceed through three main phases: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the formation of a radical, often by the homolytic cleavage of a weak bond in an initiator molecule like AIBN (azobisisobutyronitrile) or benzoyl peroxide. lumenlearning.com

Propagation: The initiator radical can then abstract a hydrogen atom from the propanenitrile chain to form a new carbon-centered radical. Hydrogen abstraction is most likely to occur at the carbon atom alpha to the nitrile group (Cα). This is because the resulting radical is stabilized by resonance with the cyano group.

Once formed, this stabilized radical can participate in various propagation steps, such as:

Radical Halogenation: Reaction with a halogen molecule (e.g., Cl2, Br2) would yield an α-halogenated product and a new halogen radical to continue the chain. youtube.com

Addition to Alkenes: The radical could add across the double bond of an alkene, forming a new C-C bond and another radical species. wikipedia.org

Termination: The chain reaction concludes when two radical species combine. libretexts.org

Table 2: Potential Radical Reactions on the Propanenitrile Chain

| Reaction Type | Reagents | Potential Product |

| Radical Bromination | N-Bromosuccinimide (NBS), light/heat | 2-Bromo-3-(2,2-difluorocyclopentyl)propanenitrile |

| Radical Chlorination | Cl2, light/heat | 2-Chloro-3-(2,2-difluorocyclopentyl)propanenitrile |

| Radical Addition | Alkene (e.g., Styrene), Initiator | 3-(2,2-Difluorocyclopentyl)-2-(2-phenylethyl)propanenitrile |

Stereochemical Considerations and Diastereoselective Transformations

Reactions involving the propanenitrile chain can be influenced by the stereochemistry of the difluorocyclopentyl ring, potentially leading to diastereoselective outcomes. If a chiral center is present on the ring or if a reaction creates a new stereocenter on the side chain, the existing ring structure can direct the formation of one diastereomer over another.

For instance, if a reaction proceeds through a planar intermediate at the carbon alpha to the nitrile group (such as in an enolate formation or a radical), the bulky 2,2-difluorocyclopentyl group can sterically hinder the approach of a reagent from one face. This would lead to the preferential formation of the product where the new substituent is added from the less hindered face.

This principle can be applied to various transformations, including:

Alkylation of the α-carbon: Deprotonation of the α-carbon with a strong base would form a planar enolate. The subsequent approach of an electrophile would likely occur from the face opposite the bulky ring, leading to a diastereomerically enriched product.

Reduction of the nitrile group: If the nitrile were reduced to an amine via an intermediate that allows for facial differentiation (e.g., certain catalytic hydrogenations), the difluorocyclopentyl group could influence the stereochemical outcome at the newly formed stereocenter.

The degree of diastereoselectivity would depend on the effective steric bulk of the difluorocyclopentyl group and the specific reaction conditions, such as temperature and the nature of the reagents and solvents used.

Analytical Characterization Methodologies for 3 2,2 Difluorocyclopentyl Propanenitrile

Spectroscopic Analysis

Spectroscopic analysis provides a non-destructive means to probe the molecular structure of 3-(2,2-Difluorocyclopentyl)propanenitrile. Through the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and the chemical environment of its atoms can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it is possible to map out the carbon and proton framework, as well as to characterize the environment of other NMR-active nuclei like fluorine.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, the protons on the cyclopentyl ring are expected to resonate at different frequencies than those on the propanenitrile chain due to their distinct electronic environments.

The integration of the signals in the ¹H NMR spectrum corresponds to the relative number of protons giving rise to each signal, which can be used to confirm the proton count in different parts of the molecule. Furthermore, the splitting pattern of the signals, arising from spin-spin coupling, reveals the number of neighboring protons. For instance, the protons on the carbon adjacent to the nitrile group are expected to appear as a triplet, being coupled to the two protons on the next carbon in the chain. The purity of the sample can also be assessed by the absence of unexpected signals.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-CN | 2.40 | Triplet | 7.5 |

| -CH₂-CH₂-CN | 1.80 | Multiplet | - |

Note: The predicted values are based on the analysis of similar chemical structures and may vary from experimentally determined values.

Carbon NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms in the difluorocyclopentyl ring will also exhibit distinct signals, with the carbon atom bonded to the two fluorine atoms showing a significant downfield shift and a characteristic splitting pattern due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | 120 |

| -CH₂-CN | 18 |

| -CH₂-CH₂-CN | 30 |

| C-F₂ | 125 (triplet due to ¹JCF) |

Note: The predicted values are based on the analysis of similar chemical structures and may vary from experimentally determined values.

Fluorine NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. Since this compound contains two fluorine atoms on the same carbon, they are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Furthermore, coupling between the fluorine atoms and adjacent protons can be observed, which aids in the structural assignment. The absence of other fluorine signals can confirm the specific difluoro substitution pattern.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning all the proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be used to establish the connectivity within the propanenitrile chain by showing cross-peaks between the adjacent -CH₂- groups. It would also help in tracing the proton-proton connectivities within the cyclopentyl ring. cam.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the C≡N carbon and the C-F₂ carbon) and for connecting the propanenitrile side chain to the difluorocyclopentyl ring. For example, a correlation between the protons on the carbon adjacent to the ring and the carbons within the ring would confirm the attachment point.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C≡N stretch)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. specac.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | 2260 - 2240 | Strong, Sharp |

| C-H (Aliphatic) | 3000 - 2850 | Medium to Strong |

Note: The predicted values are based on typical ranges for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry is an indispensable tool for elucidating the molecular weight and structural features of this compound. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides comprehensive analytical data.

Upon ionization in the mass spectrometer, typically through electron ionization (EI), the molecule will generate a molecular ion peak (M⁺) corresponding to its molecular weight. The primary fragmentation pathways are predictable based on the structure of the molecule, involving the cleavage of the cyclopentyl ring, the propanenitrile side chain, and the loss of fluorine atoms.

Key fragmentation patterns for this compound are anticipated to include:

Loss of the cyano group (-CN): This would result in a significant fragment ion.

Cleavage of the bond between the cyclopentyl ring and the propanenitrile side chain: This would generate ions corresponding to both the difluorocyclopentyl cation and the propanenitrile radical cation (or vice versa).

Fragmentation of the cyclopentyl ring: Ring-opening and subsequent fragmentation can lead to a series of smaller ions.

Loss of fluorine atoms: The elimination of one or both fluorine atoms, often as HF, can also be observed.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion (m/z) | Predicted Structure/Identity | Relative Abundance |

|---|---|---|

| 159 | [M]⁺ (Molecular Ion) | Low |

| 133 | [M-CN]⁺ | Moderate |

| 113 | [C₅H₇F₂]⁺ | High |

| 85 | [C₅H₆F]⁺ | Moderate |

| 69 | [C₃H₅N]⁺ | Moderate |

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and purification of this compound, as well as for the assessment of its purity.

Gas Chromatography (GC) for Purity Assessment and Volatile Analysis

Gas chromatography is a primary technique for determining the purity of this compound, given its likely volatility. The choice of the stationary phase is critical for achieving optimal separation from any impurities or starting materials. A mid-polarity column, such as one containing a phenyl- or cyanopropyl-substituted polysiloxane, is often suitable for the analysis of nitriles. tandfonline.com

The retention time of the compound is dependent on its boiling point and its interaction with the stationary phase. The presence of fluorine atoms generally increases the volatility of a compound compared to its non-fluorinated analog. nist.gov

Table 2: Illustrative Gas Chromatography Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Carrier Gas | Helium at 1.0 mL/min |

| Expected Retention Time | 10-15 minutes |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) offers a complementary method for purity assessment and is particularly useful for quantitative analysis. Reversed-phase HPLC is the most common mode for compounds of this nature. Fluorinated stationary phases can sometimes offer unique selectivity for fluorinated analytes. chromatographyonline.com

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The presence of the polar nitrile group and the nonpolar difluorocyclopentyl ring allows for good retention and separation on a C18 or a fluorinated stationary phase. acs.org

Table 3: Representative High-Performance Liquid Chromatography Conditions

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Determination (if applicable)

The presence of a chiral center in this compound, which would arise if the propanenitrile group is not attached at the same carbon as the two fluorine atoms or if the cyclopentane (B165970) ring is substituted in a way that creates a stereocenter, necessitates chiral chromatography to separate and quantify the enantiomers. The development of chiral stationary phases (CSPs) has been crucial for the separation of chiral fluorinated compounds. chromatographytoday.comucj.org.ua

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including those containing fluorine. chromatographytoday.com Supercritical fluid chromatography (SFC) with chiral columns has also emerged as a powerful technique for the separation of fluorinated enantiomers. chromatographytoday.com

Table 4: Potential Chiral Chromatography Approaches

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Rationale |

|---|---|---|---|

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Broad applicability for a variety of chiral compounds. |

| SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO₂/Methanol | Enhanced selectivity and efficiency for fluorinated compounds. |

| GC | Derivatized cyclodextrins | Helium | Suitable for volatile chiral compounds. gcms.cz |

Lack of Publicly Available Research Precludes Detailed Computational Analysis of this compound

A thorough review of scientific literature and computational chemistry databases has revealed a significant gap in publicly accessible research specifically concerning the compound this compound. As a result, a detailed article on its theoretical and computational properties, as requested, cannot be generated at this time.

Searches for quantum chemical calculations, including geometry optimization, conformational analysis, electronic structure analysis (such as HOMO-LUMO gap and charge distribution), vibrational frequency calculations, and reaction pathway modeling yielded no specific studies for this molecule. Similarly, no dedicated molecular dynamics simulations investigating its dynamic behavior in solution were found in the public domain.

While computational studies on related classes of compounds, such as other fluorinated cyclopentane derivatives, are available, the strict requirement to focus solely on this compound prevents the inclusion of this broader, non-specific data. mdpi.comnih.govacs.org The synthesis and properties of various fluorinated cyclopentanes are topics of interest in chemical research, but the specific computational and theoretical data required to construct the requested article remains unpublished or otherwise inaccessible. beilstein-journals.orgnih.gov

Therefore, until dedicated research on the theoretical and computational aspects of this compound is conducted and published, a comprehensive and scientifically accurate article adhering to the specified detailed outline cannot be provided.

Theoretical and Computational Studies of 3 2,2 Difluorocyclopentyl Propanenitrile

Molecular Dynamics Simulations

Solvent Interactions and Aggregation Tendencies

The interplay between a solute and its surrounding solvent molecules governs its solubility, reactivity, and macroscopic properties. For 3-(2,2-difluorocyclopentyl)propanenitrile, both the fluorinated aliphatic ring and the polar nitrile group are expected to dictate its interactions with various solvents.

Computational models, such as those based on Density Functional Theory (DFT) and COSMO-RS (Conductor-like Screening Model for Real Solvents), can predict the solvation thermodynamics of this molecule. mdpi.comnih.gov These methods allow for the estimation of properties like salvation energy in different media. It is anticipated that the polar nitrile group would facilitate solubility in polar solvents through dipole-dipole interactions, while the difluorocyclopentyl moiety, despite the presence of fluorine, would contribute to its solubility in nonpolar environments.

Fluorination can significantly influence intermolecular forces and, consequently, aggregation tendencies. mdpi.com In the case of this compound, the introduction of geminal fluorine atoms on the cyclopentyl ring is expected to create a localized dipole and alter the electronic surface of that portion of the molecule. This can lead to specific intermolecular interactions and potentially self-aggregation in certain solvents. Molecular dynamics (MD) simulations are a powerful tool to investigate such phenomena at an atomic level. mdpi.commdpi.comnih.gov By simulating a system of multiple this compound molecules in a solvent box, one can observe their dynamic behavior and the formation of aggregates over time. The insights from such simulations are valuable for applications where the controlled assembly or dispersion of molecules is critical.

A hypothetical study using MD simulations could reveal the preferred orientation of molecules in an aggregate, driven by a combination of van der Waals forces and electrostatic interactions. The nitrile groups might align to maximize their dipole-dipole interactions, while the fluorinated rings could interact with each other or with the solvent in complex ways.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct biological activity prediction)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific activity or property. wikipedia.org For this compound, QSAR modeling can be a valuable tool for predicting its physicochemical properties relevant to material science and its chemical reactivity profile, without the need for extensive laboratory experiments. mdpi.com

In the realm of material science, properties such as boiling point, vapor pressure, viscosity, and thermal stability are of paramount importance. QSAR models can be developed to predict these properties for novel compounds like this compound. numberanalytics.com The first step in developing a QSAR model is the calculation of a wide range of molecular descriptors that encode the structural features of the molecule. For our target compound, these descriptors would capture its topology, geometry, and electronic properties.

Illustrative Physicochemical Descriptors for QSAR Modeling:

| Descriptor Type | Examples for this compound | Predicted Property Correlation |

| Topological | Wiener Index, Balaban J index, Kier & Hall connectivity indices | Boiling Point, Viscosity |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Density, Solubility |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges on atoms | Dielectric Constant, Reactivity |

| Quantum-Chemical | Solvation Energy, Polarizability | Solubility, Thermal Stability |

QSAR models can also be employed to predict the chemical reactivity of this compound. ut.ee The reactivity of the nitrile group, for example, is a key feature of this molecule. Nitriles can undergo various transformations, such as hydrolysis, reduction, and cycloaddition reactions. The presence of the difluorocyclopentyl group can electronically influence the reactivity of the nitrile moiety.

Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often used in QSAR models for reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity).

Hypothetical Reactivity Descriptors and Their Implications:

| Descriptor | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| LUMO Energy | Low | Increased susceptibility of the nitrile carbon to nucleophilic attack |

| Partial Charge on Nitrile Carbon | Positive | Enhanced electrophilicity |

| C-F Bond Dissociation Energy | High | High stability of the fluorinated ring under various reaction conditions |

| Proton Affinity of Nitrile Nitrogen | Moderate | Governs reactivity in acid-catalyzed reactions |

By developing QSAR models based on a dataset of known fluorinated nitriles, it would be possible to predict the rate constants for specific reactions of this compound or to identify potential reaction pathways. This predictive capability is invaluable for designing synthetic routes and for understanding the chemical stability of the compound in different environments.

Potential Applications of 3 2,2 Difluorocyclopentyl Propanenitrile in Materials Science and Specialty Chemicals

Role as an Intermediate in Organic Synthesis

The primary and most significant role of 3-(2,2-difluorocyclopentyl)propanenitrile is likely as a specialized intermediate in multi-step organic synthesis. Both the fluorinated ring and the nitrile group offer distinct reactive possibilities.

Fluorinated building blocks are crucial in the development of modern pharmaceuticals, agrochemicals, and materials due to the unique properties conferred by fluorine atoms. rhhz.netresearchgate.net The gem-difluoro group (CF2) in the cyclopentyl ring of this compound is known to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and acidity. nih.govnih.gov

The true value of this compound as a precursor lies in the chemical versatility of its nitrile group. The nitrile can be transformed into several other key functional groups, thereby creating a new family of advanced fluorinated building blocks that retain the difluorocyclopentyl core. ontosight.ailibretexts.orglibretexts.org These transformations allow chemists to integrate the desirable properties of the fluorinated ring into a wider array of complex molecules.

Table 1: Potential Transformations of the Nitrile Group for Building Block Synthesis

| Reaction Type | Reagents | Resulting Functional Group | Potential Application of Product |

|---|---|---|---|

| Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) | Precursor for esters, amides, and other acid derivatives. doubtnut.com |

| Reduction | LiAlH₄ or H₂, catalyst | Primary Amine (-CH₂NH₂) | Used in the synthesis of amides, sulfonamides, and heterocyclic compounds. libretexts.org |

| Organometallic Addition | Grignard Reagent (R-MgBr) followed by hydrolysis | Ketone (-C(=O)R) | Intermediate for creating more complex carbon skeletons. libretexts.org |

Each of these resulting products—a carboxylic acid, an amine, or a ketone—is a valuable fluorinated building block in its own right, suitable for introduction into drug candidates or specialty polymers. rsc.orgacs.orgacs.orgnih.gov

The electrophilic nature of the nitrile carbon allows it to react with a wide range of nucleophiles, making this compound a useful component for constructing more complex molecular architectures. libretexts.org Its propanenitrile structure can be used to build larger, functionalized ring systems, particularly heterocycles, which are foundational structures in many biologically active compounds.

Furthermore, the nitrile group itself is a desirable feature in certain macromolecules. While direct polymerization of the nitrile is not typical, the molecule could be bifunctionalized to act as a monomer or chain extender, leading to nitrile-containing macromolecules. Such polymers could exhibit enhanced thermal stability and specific intermolecular interactions due to the polar nitrile groups.

Contributions to Polymer Science

The incorporation of fluorine into polymers is a well-established strategy for creating materials with high thermal stability, chemical resistance, and low surface energy. The structure of this compound suggests it could be a valuable component in the field of polymer science. beilstein-journals.org

This compound could be integrated into novel polymer structures either as a pendant group or as part of the polymer backbone. As a pendant group, it would impart the properties of the difluorocyclopentyl moiety to the entire macromolecule, potentially increasing its glass transition temperature, improving its thermal stability, and modifying its solubility and surface properties. The development of such novel architectures is a key area of modern polymer chemistry. beilstein-journals.org

To be used directly in polymerization, the compound would first need to be converted into a monomer by introducing a polymerizable functional group, such as a vinyl, acrylate (B77674), or styrenic moiety. For example, a synthetic pathway starting from a hydroxylated precursor could yield a (meth)acrylate ester. This new specialty monomer could then undergo free-radical polymerization to produce fluoropolymers.

Table 2: Hypothetical Pathway to a Specialty Fluoropolymer Monomer

| Starting Material Precursor | Reaction Step | Resulting Monomer | Polymerization Method |

|---|

Polymers synthesized from such a monomer would be classified as specialty fluoropolymers, potentially offering a unique combination of properties derived from both the fluorinated cycloalkane and the polar nitrile group, making them suitable for high-performance applications.

Applications in Agrochemical and Industrial Chemical Development (as a synthetic intermediate)

The agrochemical industry heavily relies on fluorinated organic compounds to create effective and metabolically robust herbicides, fungicides, and insecticides. rhhz.netresearchgate.netagropages.com The use of fluorinated intermediates is a cornerstone of this sector. agcchem.com

This compound serves as a potential intermediate for the synthesis of novel active ingredients in agrochemicals. ontosight.ai The gem-difluorocyclopentyl group can confer enhanced biological efficacy and resistance to metabolic degradation in target organisms. nih.gov Synthetic chemists in agrochemical research and development could use this compound as a starting point, leveraging the reactivity of the nitrile group to build the final, biologically active molecule. The predominant method for creating new agrochemicals involves modifying and combining fluorine-containing building blocks. rhhz.netresearchgate.net

Synthesis of Fluorinated Agrochemical Precursors

The introduction of fluorine into active ingredients has become a cornerstone of modern agrochemical research and development. Approximately 25% of all commercial herbicides contain at least one fluorine atom, a testament to the element's ability to enhance biological activity. wesleyan.edu Fluorine's high electronegativity can significantly modify a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to increased efficacy and more desirable environmental profiles. nih.govactivate-scientific.com The compound this compound serves as a valuable scaffold in this context, primarily due to the presence of the difluorocyclopentyl group and the versatile nitrile functional group.

The gem-difluoro motif on the cyclopentyl ring is particularly noteworthy. Such fluorinated cycloalkanes are gaining popularity in medicinal and agrochemical research as they can increase metabolic stability and introduce conformational constraints that may optimize interactions with biological targets. activate-scientific.com

The nitrile group (–C≡N) is a highly versatile functional group in organic synthesis, serving as a precursor to a wide array of other functionalities essential for the construction of complex agrochemical molecules. numberanalytics.comwikipedia.org The synthetic utility of the nitrile group in this compound could be leveraged through several key transformations:

Reduction to Amines: The nitrile group can be readily reduced to a primary amine (-(CH₂)₃NH₂). This transformation is fundamental as the resulting aminopropyl side chain can be further elaborated. Primary amines are common functionalities in many agrochemicals, acting as key components in the formation of amides, ureas, and heterocyclic structures, which are prevalent in modern fungicides, herbicides, and insecticides.

Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile group yields a carboxylic acid (-(CH₂)₂COOH). Carboxylic acids are pivotal intermediates for the synthesis of esters and amides, which are major classes of agrochemicals. For instance, the resulting carboxylic acid could be coupled with various amines or alcohols to generate a library of potential active ingredients. wikipedia.org

Participation in Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are a dominant feature in over 70% of commercial agrochemicals. nih.gov For example, the nitrile could be a key component in the synthesis of pyridines, pyrimidines, or triazoles, all of which are important scaffolds in numerous commercial pesticides.

Use in Manufacturing of Functional Fluids or Solvents

The unique combination of a polar nitrile group and a nonpolar, fluorinated cycloalkyl ring in this compound suggests its potential utility as a functional fluid or specialty solvent. The properties of such a molecule would be a hybrid of those of nitriles and fluorinated hydrocarbons.

Fluorinated solvents are known for a range of desirable properties, including high thermal stability, low flammability, low surface tension, and chemical inertness. agcchem.comenvirotechint.comenvirotech-europe.com These characteristics make them suitable for specialized applications such as precision cleaning, as heat transfer fluids, and as lubricants in demanding environments. agcchem.comenvirotechint.com The presence of the difluorocyclopentyl group in this compound would likely impart some of these fluorinated properties to the molecule.

Propanenitrile itself is a polar aprotic solvent with a liquid range from -100 °C to 97 °C, and it is miscible with a range of organic solvents. organic-chemistry.org The nitrile group provides polarity, which is a key characteristic for a solvent's ability to dissolve various solutes.

The combination of these features in this compound could result in a functional fluid with a unique set of properties:

Tailored Solubility Characteristics: The molecule possesses both a polar (nitrile) and a nonpolar (fluorinated alkyl) component. This dual nature could make it an interesting solvent for applications requiring the dissolution of a wide range of substances, or for use in multiphasic systems. wikipedia.org

Low Surface Tension and High Density: Fluorinated compounds typically exhibit low surface tension and high density. envirotechint.com These properties would be advantageous in applications such as high-performance lubricants, hydraulic fluids, or as carrier fluids for the deposition of other materials.

Dielectric Properties: Many fluorinated organic compounds possess useful dielectric properties. envirotech-europe.com Given the polar nitrile group, this compound could be investigated for use as a dielectric fluid in specialized electronic applications.

The potential applications as a functional fluid are summarized in the following table:

| Potential Application | Key Properties Conferred by this compound |

| Specialty Solvent | High thermal stability, chemical inertness, tailored polarity for specific solutes. |

| Heat Transfer Fluid | Wide liquid range, high thermal stability, non-flammability. |

| High-Performance Lubricant | Low surface tension, high density, chemical inertness. |

| Dielectric Fluid | Polarity from the nitrile group combined with the stability of the fluorinated ring. |

Further research into the physicochemical properties of this compound, such as its boiling point, viscosity, dielectric constant, and solvency power, would be necessary to fully realize its potential in these specialized applications.

Future Research Directions

Exploration of Novel Catalytic Transformations of 3-(2,2-Difluorocyclopentyl)propanenitrile

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, amides, carboxylic acids, and heterocycles. Future research should focus on exploring novel catalytic methods to effect these transformations with high efficiency and selectivity.

Key areas for investigation include:

Catalytic Hydrogenation: The reduction of the nitrile to a primary amine, 3-(2,2-difluorocyclopentyl)propan-1-amine, is a crucial transformation. While traditional methods often require harsh conditions, the development of novel catalysts, such as those based on non-noble metals like nickel, could offer milder and more sustainable alternatives. google.comosaka-u.ac.jprsc.orgrsc.org Research into highly dispersed nickel catalysts on supports like silicon carbide has shown promise for the selective hydrogenation of nitriles to primary amines without the need for ammonia (B1221849) addition, a significant advantage for green chemistry. rsc.org

Catalytic Hydrolysis: The conversion of the nitrile to the corresponding carboxylic acid, 3-(2,2-difluorocyclopentyl)propanoic acid, is another fundamental transformation. While acidic or basic hydrolysis is common, these methods often generate significant waste. libretexts.org The exploration of metal-catalyzed hydrolysis under neutral or mild conditions could provide a more environmentally friendly approach. researchgate.netgoogle.com Furthermore, biocatalytic hydrolysis using enzymes like nitrilases presents an attractive green alternative, offering high selectivity under mild conditions. researchgate.net

Catalytic Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic structures, which are prevalent in pharmaceuticals. Investigating [3+2] cycloadditions with azides or nitrile oxides could lead to the synthesis of novel tetrazoles and oxadiazoles (B1248032) containing the difluorocyclopentyl moiety. acs.orgresearchgate.netmdpi.com The use of catalysts to control the regioselectivity and stereoselectivity of these reactions will be a key research focus.

A summary of potential catalytic transformations is presented in Table 1.

| Transformation | Product Functional Group | Potential Catalyst Systems |

| Hydrogenation | Primary Amine | Nickel-based catalysts (e.g., Ni/SiC), Raney Nickel/Cobalt |

| Hydrolysis | Carboxylic Acid | Metal complexes (Group VIII or IIB), Nitrilase enzymes |

| [3+2] Cycloaddition | Tetrazole, Oxadiazole | Copper, Ruthenium, Gold catalysts |

Stereoselective Synthesis of Enantiopure this compound

The cyclopentane (B165970) ring of this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. For many applications, particularly in the pharmaceutical industry, it is crucial to synthesize and evaluate the biological activity of individual enantiomers. Therefore, the development of stereoselective synthetic routes to obtain enantiopure forms of this compound is a critical area for future research.

Potential strategies include:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the key bond-forming steps of the synthesis. This could involve asymmetric hydrogenation of a precursor with a double bond in the cyclopentene (B43876) ring or an asymmetric Michael addition to introduce the propanenitrile side chain.

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material that already contains the desired stereocenter.

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

The development of methods for the enantioselective preparation of related fluorinated cyclopropane (B1198618) derivatives has been reported and could serve as a foundation for developing similar strategies for the difluorocyclopentyl system. nih.gov

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis. Future research should aim to develop more sustainable and environmentally benign routes for the production of this compound. digitellinc.comresearchgate.netbenthamscience.comnumberanalytics.comdntb.gov.ua

Key aspects of sustainable synthesis to be explored include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable sources.

Catalytic Methods: As discussed in section 7.1, the use of catalysts can reduce energy consumption and the need for stoichiometric reagents. numberanalytics.com

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids.

Energy Efficiency: Utilizing methods such as microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netbenthamscience.com

The development of green approaches for the synthesis of organofluorine compounds is an active area of research, and these advancements can be applied to the synthesis of the target molecule. researchgate.netbenthamscience.comdntb.gov.ua

Advanced Computational Studies on Reactivity and Intermolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the structure, reactivity, and properties of molecules. Advanced computational studies on this compound can guide experimental work and accelerate the discovery of new applications.

Areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and how the difluorocyclopentyl ring influences the orientation of the propanenitrile side chain.

Reactivity Prediction: Calculating reaction pathways and activation energies for the catalytic transformations discussed in section 7.1 to predict the most favorable reaction conditions. DFT studies have been successfully used to investigate the mechanism of reactions involving gem-difluoroalkanes. chemrxiv.orgresearchgate.net

Intermolecular Interactions: Modeling how the molecule interacts with biological targets, such as enzymes or receptors, to predict its potential biological activity. The fluorine atoms can significantly influence these interactions.

Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts, to aid in the characterization of the compound and its reaction products.

Investigation of Material Science Applications Beyond Current Scope

The unique properties imparted by the gem-difluoro group suggest that this compound and its derivatives could have interesting applications in materials science.

Potential areas of exploration include:

Fluorinated Polymers: The propanenitrile group can be converted to a polymerizable functional group, such as an acrylate (B77674) or vinyl ether. The resulting monomers could be used to synthesize novel fluorinated polymers. rsc.orgtcichemicals.comresearchgate.netnih.govnih.gov Fluoropolymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy.

Liquid Crystals: The rigid difluorocyclopentyl group could be incorporated into liquid crystal structures. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.govnih.gov Fluorinated moieties are known to influence the dielectric anisotropy and other key properties of liquid crystalline materials. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov

Advanced Materials: The unique electronic properties resulting from the C-F bonds could be exploited in the design of new electronic materials or functional coatings.

Further research in these areas could uncover novel applications for this versatile fluorinated building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.